molecular formula C19H16BrNO B12655126 1-[(4-Benzoylphenyl)methyl]pyridinium bromide CAS No. 84434-09-3

1-[(4-Benzoylphenyl)methyl]pyridinium bromide

Cat. No.: B12655126
CAS No.: 84434-09-3
M. Wt: 354.2 g/mol
InChI Key: RJVZVOBINMXCGC-UHFFFAOYSA-M
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Description

1-[(4-Benzoylphenyl)methyl]pyridinium bromide is a chemical compound with the molecular formula C19H16BrNO and a molecular weight of 354.24 g/mol. It is known for its unique structure, which includes a pyridinium ion linked to a benzoylphenyl group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Benzoylphenyl)methyl]pyridinium bromide typically involves the reaction of 4-benzoylbenzyl chloride with pyridine in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Benzoylphenyl)methyl]pyridinium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The pyridinium ion can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce benzyl derivatives .

Scientific Research Applications

1-[(4-Benzoylphenyl)methyl]pyridinium bromide is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(4-Benzoylphenyl)methyl]pyridinium bromide involves its interaction with specific molecular targets. The pyridinium ion can interact with various enzymes and receptors, leading to changes in their activity. The benzoylphenyl group may also play a role in modulating these interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzylpyridinium bromide
  • 4-Benzoylpyridine
  • Benzylpyridinium chloride

Uniqueness

1-[(4-Benzoylphenyl)methyl]pyridinium bromide is unique due to its combined pyridinium and benzoylphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

CAS No.

84434-09-3

Molecular Formula

C19H16BrNO

Molecular Weight

354.2 g/mol

IUPAC Name

phenyl-[4-(pyridin-1-ium-1-ylmethyl)phenyl]methanone;bromide

InChI

InChI=1S/C19H16NO.BrH/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20;/h1-14H,15H2;1H/q+1;/p-1

InChI Key

RJVZVOBINMXCGC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-]

Origin of Product

United States

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